Cas no 381670-30-0 ((3R)-3-(Ethylamino)pyrrolidine)

(3R)-3-(Ethylamino)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- (3R)-(+)-3-(ETHYLAMINO)PYRROLIDINE
- (3R)-N-ethylpyrrolidin-3-amine
- [(R)-3-(Ethylamino)pyrrolidine]
- 3-Pyrrolidinamine,N-ethyl-, (3R)-
- (3R)-N-ethyl-3-pyrrolidinamine
- (R)-3-(Ethylamino)pyrrolidine
- (R)-N-Ethylpyrrolidin-3-amine
- Ethyl-(R)-pyrrolidin-3-yl-amine
- ethyl (R)-pyrrolidin-3-ylamine
- OPCPWFHLFKAUEA-ZCFIWIBFSA-N
- HT951
- FCH920602
- [3R,(+)]-3-(Ethylamino)pyrrolidine
- AM100745
- AB1009676
- E0433
- A6475
- (3R)-N-Ethyl-3-pyr
- 381670-30-0
- DTXSID80628463
- MFCD00191358
- SCHEMBL1782773
- T72393
- (3R)-N-Ethyl-3-pyrrolidinamine, AldrichCPR
- AKOS015838664
- BS-43992
- AKOS006343712
- CS-0451962
- (3R)-3-(Ethylamino)pyrrolidine
-
- MDL: MFCD00191358
- インチ: 1S/C6H14N2/c1-2-8-6-3-4-7-5-6/h6-8H,2-5H2,1H3/t6-/m1/s1
- InChIKey: OPCPWFHLFKAUEA-ZCFIWIBFSA-N
- ほほえんだ: N1([H])C([H])([H])C([H])([H])[C@]([H])(C1([H])[H])N([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 114.11600
- どういたいしつりょう: 114.115698455g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 63.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 24.1
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.91
- ふってん: 176°C
- フラッシュポイント: 54 ºC
- 屈折率: 14.5 ° (C=10, EtOH)
- PSA: 24.06000
- LogP: 0.67750
- ようかいせい: 未確定
- じょうきあつ: 1.7±0.3 mmHg at 25°C
(3R)-3-(Ethylamino)pyrrolidine セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:あぶない
- 危害声明: H226-H314
- 警告文: P210-P233-P240-P241+P242+P243-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- 危険物輸送番号:UN 2734
- 危険カテゴリコード: 10-34
- セキュリティの説明: S26-S36-S37-S39
- 包装グループ:II
- リスク用語:R; R10; R34
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
- 危険レベル:8/3
(3R)-3-(Ethylamino)pyrrolidine 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
(3R)-3-(Ethylamino)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0433-1G |
(3R)-(+)-3-(Ethylamino)pyrrolidine |
381670-30-0 | >97.0%(GC)(T) | 1g |
¥2870.00 | 2024-04-16 | |
Chemenu | CM196864-5g |
(R)-N-Ethylpyrrolidin-3-amine |
381670-30-0 | 95% | 5g |
$659 | 2021-08-05 | |
TRC | R279015-50mg |
(3R)-3-(Ethylamino)pyrrolidine |
381670-30-0 | 50mg |
$ 70.00 | 2022-06-03 | ||
TRC | R279015-10mg |
(3R)-3-(Ethylamino)pyrrolidine |
381670-30-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160848-1G |
(3R)-3-(Ethylamino)pyrrolidine |
381670-30-0 | 97% | 1g |
¥2986.90 | 2023-09-01 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R160848-250mg |
(3R)-3-(Ethylamino)pyrrolidine |
381670-30-0 | 97% | 250mg |
¥926.90 | 2023-09-01 | |
abcr | AB145078-1g |
(3R)-(+)-3-(Ethylamino)pyrrolidine, 96%; . |
381670-30-0 | 96% | 1g |
€413.90 | 2025-02-14 | |
Ambeed | A815606-250mg |
(R)-N-Ethylpyrrolidin-3-amine |
381670-30-0 | 95% | 250mg |
$197.0 | 2024-04-19 | |
Ambeed | A815606-1g |
(R)-N-Ethylpyrrolidin-3-amine |
381670-30-0 | 95% | 1g |
$521.0 | 2024-04-19 | |
1PlusChem | 1P003C9Q-250mg |
(R)-N-Ethylpyrrolidin-3-amine |
381670-30-0 | 97% | 250mg |
$261.00 | 2025-02-19 |
(3R)-3-(Ethylamino)pyrrolidine 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
(3R)-3-(Ethylamino)pyrrolidineに関する追加情報
Comprehensive Overview of (3R)-3-(Ethylamino)pyrrolidine (CAS No. 381670-30-0)
(3R)-3-(Ethylamino)pyrrolidine (CAS No. 381670-30-0) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidine ring and an ethylamino substituent, both of which contribute to its potential biological activities and therapeutic applications.
The chirality of (3R)-3-(Ethylamino)pyrrolidine is a critical aspect of its chemical and biological properties. Chiral compounds, such as this one, can exhibit distinct enantiomeric behaviors, leading to different pharmacological profiles. The (3R) configuration specifically refers to the spatial arrangement of the substituents around the chiral center, which can significantly influence the compound's interactions with biological targets.
In recent years, (3R)-3-(Ethylamino)pyrrolidine has been extensively studied for its potential as a pharmacological tool and therapeutic agent. One of the key areas of interest is its role as a modulator of neurotransmitter systems. Research has shown that this compound can interact with various receptors and transporters, particularly those involved in the regulation of serotonin, dopamine, and norepinephrine. These interactions have implications for the treatment of neurological and psychiatric disorders.
A study published in the Journal of Medicinal Chemistry highlighted the ability of (3R)-3-(Ethylamino)pyrrolidine to act as a potent and selective serotonin reuptake inhibitor (SRI). This property makes it a promising candidate for the development of antidepressant medications. The compound's high affinity for serotonin transporters and its favorable pharmacokinetic profile have been identified as key factors contributing to its therapeutic potential.
Beyond its role in neurotransmitter modulation, (3R)-3-(Ethylamino)pyrrolidine has also been explored for its potential in pain management. Preclinical studies have demonstrated that this compound can exert analgesic effects through mechanisms that involve both central and peripheral nervous system pathways. Specifically, it has been shown to reduce pain sensitivity in animal models of chronic pain, suggesting its potential as an alternative to traditional analgesics.
The synthetic accessibility of (3R)-3-(Ethylamino)pyrrolidine is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and with high enantiomeric purity. One notable method involves the asymmetric hydrogenation of a prochiral pyrrolidine derivative, followed by selective alkylation to introduce the ethylamino group. These synthetic strategies not only ensure the availability of the compound for research purposes but also facilitate large-scale production for clinical applications.
Clinical trials are currently underway to evaluate the safety and efficacy of (3R)-3-(Ethylamino)pyrrolidine in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects reported. These findings are encouraging and support further investigation into its therapeutic potential.
In addition to its direct therapeutic applications, (3R)-3-(Ethylamino)pyrrolidine has also found use as a building block in the synthesis of more complex molecules. Its versatile chemical structure allows it to be readily modified through various functional group transformations, making it a valuable intermediate in drug discovery programs. For example, researchers have utilized this compound as a starting material for the synthesis of novel ligands targeting G protein-coupled receptors (GPCRs), ion channels, and other important biological targets.
The environmental impact of (3R)-3-(Ethylamino)pyrrolidine is another area of consideration in its development and use. Studies have shown that this compound exhibits low toxicity and biodegradability, which are favorable attributes from an environmental perspective. These properties align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
In conclusion, (3R)-3-(Ethylamino)pyrrolidine (CAS No. 381670-30-0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, chiral configuration, and pharmacological properties make it a valuable tool for advancing our understanding of neurotransmitter systems and developing new therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full potential in treating various medical conditions.
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